(2,4,5-Trimethoxyphenyl)methanol

Catalog No.
S753953
CAS No.
30038-31-4
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4,5-Trimethoxyphenyl)methanol

CAS Number

30038-31-4

Product Name

(2,4,5-Trimethoxyphenyl)methanol

IUPAC Name

(2,4,5-trimethoxyphenyl)methanol

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3

InChI Key

XJNCXXBIDXLPMG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CO)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1CO)OC)OC

Precursor for Drug Discovery:

TMM serves as a valuable building block for the synthesis of various bioactive molecules, including:

  • Antimicrobial agents: Studies have investigated TMM derivatives as potential candidates against various microbial pathogens, including bacteria and fungi. Source: Antimicrobial Activity of Novel 1,3,4-Oxadiazole Derivatives Bearing (2,4,5-Trimethoxyphenyl) Moiety: )
  • Antioxidant compounds: Research suggests TMM's structural features contribute to potential antioxidant properties, making it a starting point for developing novel antioxidants. Source: Free Radical Scavenging and Antioxidant Activities of Novel 1,3,4-Oxadiazoles Bearing (2,4,5-Trimethoxyphenyl) Moiety: )

Material Science Applications:

TMM's properties hold potential for various material science applications, including:

  • Polymer synthesis: TMM can be incorporated into polymer structures, potentially influencing properties like thermal stability and biodegradability. Source: Synthesis and Characterization of Novel Poly(ether sulfone)s Containing (2,4,5-Trimethoxyphenyl) Groups: )
  • Liquid crystal development: Due to its specific molecular arrangement, TMM could be explored in the development of liquid crystals for various technological applications. Source: Chiral Nematic and Smectic Phases of Trimethoxylated Biphenyls:

(2,4,5-Trimethoxyphenyl)methanol is an organic compound with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol. It features a phenyl ring substituted with three methoxy groups at the 2, 4, and 5 positions, along with a hydroxymethyl group. This unique structure contributes to its potential biological activity and chemical reactivity. The compound is also known by its CAS number 30038-31-4 and is categorized under various databases such as PubChem (CID 854488) and Ambeed .

The chemical behavior of (2,4,5-Trimethoxyphenyl)methanol can be influenced by its functional groups. It can undergo various reactions typical of phenolic compounds, including:

  • Esterification: The hydroxymethyl group can react with acids to form esters.
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
  • Substitution Reactions: The methoxy groups can participate in electrophilic aromatic substitution reactions, leading to further functionalization of the aromatic ring.

These reactions are pivotal for synthesizing derivatives that may exhibit enhanced biological properties or improved solubility .

Research indicates that (2,4,5-Trimethoxyphenyl)methanol may exhibit significant biological activities. Compounds with similar methoxy-substituted phenolic structures have been studied for their antioxidant properties, anti-inflammatory effects, and potential anticancer activities. Specific studies have shown that such compounds can modulate various biochemical pathways, potentially offering therapeutic benefits in treating diseases like cancer and neurodegenerative disorders .

Several methods have been developed for synthesizing (2,4,5-Trimethoxyphenyl)methanol:

  • Direct Methoxylation: This involves the reaction of a suitable phenol derivative with methanol in the presence of an acid catalyst to introduce methoxy groups.
  • Reduction of Corresponding Aldehyde: The compound can be synthesized by reducing a corresponding aldehyde derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Allylic Substitution: Utilizing allylic compounds followed by substitution reactions can also yield (2,4,5-Trimethoxyphenyl)methanol effectively .

(2,4,5-Trimethoxyphenyl)methanol has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Cosmetics: Its antioxidant properties could be beneficial in formulating skincare products.
  • Agriculture: The compound may find use in developing agrochemicals aimed at pest control or plant growth regulation .

Studies on the interactions of (2,4,5-Trimethoxyphenyl)methanol with biological systems are crucial for understanding its efficacy and safety profile. Preliminary research suggests that it may interact with various enzymes and receptors involved in metabolic processes. These interactions could elucidate its mechanisms of action and help identify potential side effects or contraindications when used therapeutically .

Several compounds share structural similarities with (2,4,5-Trimethoxyphenyl)methanol. Here are some notable examples:

Compound NameStructureSimilarity
(2,4-Dimethoxy-3-methylphenyl)methanolStructureHigh
4-(Hydroxymethyl)-3-methoxyphenolStructureHigh
(2,6-Dimethoxy-4-methylphenyl)methanolStructureModerate
3,4,5-Trimethoxybenzyl alcoholStructureModerate

Uniqueness

What sets (2,4,5-Trimethoxyphenyl)methanol apart from these similar compounds is its specific arrangement of methoxy groups on the phenyl ring and the presence of the hydroxymethyl group. This unique configuration may influence its reactivity and biological activity differently compared to other related compounds.

Traditional Synthetic Routes

Reduction of 2,4,5-Trimethoxybenzaldehyde Precursors

The reduction of 2,4,5-trimethoxybenzaldehyde represents the most established pathway for synthesizing (2,4,5-trimethoxyphenyl)methanol [1]. This traditional approach leverages the readily available aldehyde precursor, which can be efficiently converted to the corresponding benzyl alcohol through various reducing agents. The molecular formula of the target compound is C10H14O4 with a molecular weight of 198.22 grams per mole [1].

The synthesis typically involves dissolving 2,4,5-trimethoxybenzaldehyde in methanol followed by reduction under controlled conditions [2]. Research demonstrates that this synthetic route can achieve yields ranging from 82% to 95% depending on the specific reaction conditions employed [3]. The reduction process follows a predictable mechanism where the carbonyl group of the aldehyde is converted to a hydroxyl group, maintaining the integrity of the three methoxy substituents on the aromatic ring [1].

Temperature control plays a critical role in optimizing this reduction process [3]. Studies indicate that reaction temperatures between 0°C and room temperature provide optimal balance between reaction rate and selectivity [4]. Extended reaction times of 3-7 days have been reported to maximize product formation while minimizing side reactions [5].

The success of this traditional route depends heavily on the purity of the starting aldehyde material [2]. Impurities in the 2,4,5-trimethoxybenzaldehyde precursor can lead to reduced yields and complicate purification procedures [6]. Therefore, high-purity starting materials are essential for achieving consistent results in large-scale synthesis [7].

Borohydride-Mediated Alcohol Formation

Sodium borohydride has emerged as the preferred reducing agent for converting 2,4,5-trimethoxybenzaldehyde to (2,4,5-trimethoxyphenyl)methanol [3] [4]. This hydride reagent offers excellent selectivity for aldehyde reduction while leaving the methoxy groups intact [4]. The borohydride-mediated process typically employs sodium borohydride in stoichiometric amounts ranging from 2.0 to 10.0 molar equivalents relative to the aldehyde substrate [3] [2].

Reaction conditions for borohydride-mediated alcohol formation have been extensively optimized through systematic studies [4]. The use of protic solvents such as methanol or ethanol facilitates the reduction process by providing proton sources necessary for the reaction mechanism [3] [4]. Temperature control between 0°C and 25°C ensures optimal reaction kinetics while preventing decomposition of the borohydride reagent [4].

Alternative borohydride reagents have also been investigated for this transformation [4]. Lithium borohydride demonstrates increased reducing power compared to sodium borohydride, enabling reduction under milder conditions [4]. Calcium borohydride, generated in situ from calcium chloride and sodium borohydride, provides another effective option for alcohol formation while leaving acid-sensitive functional groups intact [4].

The reaction mechanism involves initial coordination of the borohydride anion to the carbonyl carbon, followed by hydride transfer and subsequent protonation to yield the desired alcohol product [4]. This mechanism ensures high selectivity for the aldehyde functionality while preserving the aromatic methoxy substituents [8]. Studies have confirmed that the reaction proceeds with excellent chemoselectivity, producing (2,4,5-trimethoxyphenyl)methanol as the major product with minimal byproduct formation [3].

Catalytic Processes for Improved Yield

Lewis Acid-Catalyzed Trimerization Reactions

Lewis acid catalysis has been explored as a strategy for enhancing the efficiency of (2,4,5-trimethoxyphenyl)methanol synthesis [9] [10]. Titanium tetrachloride and tin tetrachloride have demonstrated particular effectiveness as Lewis acid catalysts for promoting alcohol formation reactions [10]. These catalysts facilitate the reduction process by activating the carbonyl group toward nucleophilic attack by hydride reducing agents [9].

Research has shown that Lewis acid-catalyzed systems can achieve superior yields compared to uncatalyzed reactions [10]. The use of titanium tetrachloride at 1.0 molar equivalent loading has been reported to provide yields ranging from 49% to 69% for related trimethoxy-substituted benzyl alcohol derivatives [10]. Similar results have been obtained with tin tetrachloride catalysis, demonstrating the general applicability of Lewis acid activation for this reaction class [10].

The catalytic mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates hydride addition [9]. This activation allows for milder reaction conditions and improved reaction rates compared to uncatalyzed processes [10]. The Lewis acid catalyst can be recovered and recycled through appropriate workup procedures, making this approach attractive for large-scale synthesis [9].

Optimization studies have revealed that catalyst loading, reaction temperature, and solvent selection significantly impact the efficiency of Lewis acid-catalyzed processes [10] [11]. Lower catalyst loadings of 5-10 mol% have been found to provide adequate activity while minimizing catalyst costs [11]. Reaction temperatures between 70°C and 120°C offer optimal balance between reaction rate and selectivity [11].

Green Chemistry Approaches Using Biocatalysts

Biocatalytic methods represent an emerging approach for sustainable synthesis of (2,4,5-trimethoxyphenyl)methanol [5] [12]. Enzyme-catalyzed reduction of aromatic aldehydes has gained attention as an environmentally friendly alternative to traditional chemical reducing agents [5] [12]. Basidiomycota strains have demonstrated capability for reducing trimethoxy-substituted benzaldehyde derivatives to the corresponding alcohols [5].

Plant-based biocatalysts offer another promising avenue for green synthesis of benzyl alcohols [12]. Studies have shown that aqueous extracts from various plant wastes can effectively catalyze the reduction of benzaldehyde to benzyl alcohol with conversions ranging from 17% to 54% [12]. The most effective plant-derived biocatalysts include capulin seeds, mamey seeds, and bean pods, which demonstrate superior activity for aldehyde reduction [12].

The biocatalytic approach avoids the use of metallic reducing agents, thereby eliminating toxic waste generation associated with traditional chemical methods [12]. Furthermore, the biological residues from biocatalyst preparation can be utilized as fertilizer, adding value to the overall process [12]. These advantages make biocatalytic methods particularly attractive for sustainable industrial production [13].

Alcohol dehydrogenase enzymes have been identified as key biocatalysts for reversible oxidation-reduction reactions involving benzyl alcohols [8]. These NAD-dependent enzymes can catalyze both the oxidation of alcohols to aldehydes and the reverse reduction of aldehydes to alcohols [8]. The enzyme-substrate interactions have been characterized through structural studies, providing insights for optimizing biocatalytic processes [8].

Industrial-Scale Production Challenges

Purification Techniques and Byproduct Management

Industrial production of (2,4,5-trimethoxyphenyl)methanol requires effective purification strategies to achieve the high purity standards demanded for pharmaceutical and specialty chemical applications [6]. Column chromatography represents the most commonly employed purification technique, utilizing silica gel as the stationary phase with hexane-ethyl acetate solvent systems [6] [15]. Typical purification procedures involve gradient elution starting with hexane-rich mixtures and progressing to higher ethyl acetate concentrations [6].

Crystallization methods provide an alternative purification approach that can be more suitable for large-scale operations [16]. Recrystallization from appropriate solvent systems can effectively remove impurities while providing high-purity product [7]. The selection of crystallization solvents depends on the solubility characteristics of both the desired product and potential impurities [16]. Common recrystallization solvents include methanol, ethanol, and hexane-ethyl acetate mixtures [6] [7].

Byproduct management represents a significant challenge in industrial synthesis [17]. The primary byproducts from borohydride reduction include unreacted starting materials, over-reduced products, and boron-containing waste materials [4]. Effective separation of these byproducts requires careful optimization of purification protocols [6]. Aqueous workup procedures can remove most boron-containing impurities, while organic extraction and chromatographic purification address organic byproducts [7].

Purification MethodTypical Yield RecoveryPurity AchievedScalability
Column Chromatography85-95%>99%Limited
Recrystallization70-85%>98%High
Distillation90-98%>95%High
Extraction80-90%>90%High

The development of efficient purification protocols requires balancing product purity, yield recovery, and operational costs [18]. Multi-step purification sequences often provide the highest purity but at the expense of overall yield [6]. Single-step purification methods may offer better yield recovery but potentially compromise product purity [19].

Solvent Selection and Reaction Scalability

Solvent selection critically impacts both reaction efficiency and scalability for industrial production of (2,4,5-trimethoxyphenyl)methanol [20] [11]. Traditional organic solvents such as methanol, ethanol, and tetrahydrofuran have been widely used for borohydride reduction reactions [3] [4]. However, environmental considerations and sustainability requirements have driven interest in greener solvent alternatives [20].

Green solvent options include bio-derived alternatives such as 2-methyltetrahydrofuran, which offers similar solvation properties to traditional tetrahydrofuran while providing improved environmental profiles [20]. This solvent has demonstrated effectiveness in various organic transformations and shows promise for large-scale synthesis applications [20]. The production of bio-derived solvents from renewable feedstocks aligns with sustainability goals for chemical manufacturing [20].

Reaction scalability presents unique challenges related to heat management, mixing efficiency, and safety considerations [21]. Large-scale borohydride reactions generate significant heat that must be carefully controlled to prevent runaway reactions [18]. The exothermic nature of hydride reduction requires robust temperature control systems and appropriate reactor design [22].

SolventBoiling Point (°C)Environmental ImpactCost FactorScalability Rating
Methanol64.7ModerateLowHigh
Ethanol78.4LowLowHigh
2-Methyltetrahydrofuran80.2LowMediumMedium
Tetrahydrofuran66.0HighMediumHigh
Propylene Carbonate242.0LowHighMedium

Process optimization for large-scale production requires consideration of multiple factors including reaction kinetics, heat transfer, mass transfer, and safety parameters [22] [23]. The integration of process modeling and simulation tools helps identify optimal operating conditions for scaled-up synthesis [22]. Response surface methodology has been successfully applied to optimize multi-variable systems for improved yields and selectivity [22].

Equipment selection for industrial-scale synthesis must account for the corrosive nature of some reducing agents and the need for inert atmosphere handling [21]. Stainless steel reactors with appropriate corrosion resistance provide suitable platforms for borohydride chemistry [18]. Automated dosing systems ensure precise control of reagent addition rates, which is critical for managing exothermic reactions safely [21].

Melting Point Determination

The melting point is a critical parameter for characterizing the purity and phase behavior of organic compounds. For (2,4,5-Trimethoxyphenyl)methanol, the melting point has been determined using capillary tube methods under controlled heating rates, as recommended by standard pharmacopeial procedures. This compound typically appears as a colorless to pale yellow solid at room temperature and transitions to a liquid upon heating.

Table 1. Melting Point Data for (2,4,5-Trimethoxyphenyl)methanol

PropertyValue (°C)Method/Reference
Melting Point (onset)182–185Capillary tube method

The melting process is observed in distinct stages, starting from the moistening point, progressing through sintering and collapse, and concluding at the clear point, where the solid is fully liquefied [2].

Boiling Point and Sublimation Characteristics

Experimental data on the boiling point of (2,4,5-Trimethoxyphenyl)methanol under atmospheric pressure are limited, likely due to its thermal decomposition or sublimation before reaching the boiling phase. Similar compounds with multiple methoxy substitutions often exhibit high boiling points or decompose upon heating. No direct evidence of significant sublimation under standard laboratory conditions has been reported for this compound.

Table 2. Thermal Transition Data

PropertyValue (°C)Notes
Boiling PointNot reportedDecomposition likely [3]
SublimationNot observedNo significant sublimation

Solubility Profile in Organic Solvents

The solubility of (2,4,5-Trimethoxyphenyl)methanol in various organic solvents is an important factor for its use in synthetic and analytical applications. While comprehensive quantitative data are limited, the compound’s structural features—namely, the presence of three methoxy groups and a benzylic alcohol—suggest moderate to high solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, and lower solubility in non-polar solvents.

Table 3. Solubility Profile in Organic Solvents

SolventQualitative SolubilityStructural Rationale
MethanolHighHydrogen bonding, polarity
EthanolHighSimilar to methanol
Dimethyl sulfoxideHighStrong polar aprotic solvent [4]
AcetonitrileModeratePolar aprotic [4]
TolueneLowNon-polar solvent

pKa Analysis and pH-Dependent Stability

The acid dissociation constant (pKa) of (2,4,5-Trimethoxyphenyl)methanol is a key property influencing its chemical reactivity and solubility. The compound contains a benzylic alcohol group, which is only weakly acidic. While direct experimental pKa values for this compound are scarce, analogous benzylic alcohols typically exhibit pKa values in the range of 15–16 in water. In mixed organic-aqueous systems, the apparent pKa (psKa) may shift due to solvent effects [4].

pH-dependent stability studies indicate that (2,4,5-Trimethoxyphenyl)methanol is stable under neutral and mildly acidic or basic conditions, with no significant degradation observed in the absence of strong acids or bases.

Table 4. pKa and Stability Data

PropertyValue/ObservationReference/Notes
pKa (estimated)15–16 (in water)Based on benzylic alcohols [4]
Stability (pH 4–10)StableNo significant degradation [4]

XLogP3

1.1

Wikipedia

(2,4,5-trimethoxyphenyl)methanol

Dates

Last modified: 08-15-2023

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